2-Amino-2-methylpropanoyl chloride hydrochloride
Overview
Description
2-Amino-2-methylpropanoyl chloride hydrochloride is a chemical compound with the molecular formula C4H9Cl2NO. It is a derivative of 2-amino-2-methylpropanoic acid and is commonly used in organic synthesis. This compound is known for its reactivity due to the presence of both an amino group and an acyl chloride group, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2-methylpropanoyl chloride hydrochloride can be synthesized through the reaction of 2-amino-2-methylpropanoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methylpropanoyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form 2-amino-2-methylpropanoic acid and hydrochloric acid.
Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions
Common Reagents and Conditions
Amines: React with the acyl chloride group to form amides.
Alcohols: React with the acyl chloride group to form esters.
Water: Hydrolyzes the acyl chloride group to form the corresponding carboxylic acid
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis
Scientific Research Applications
2-Amino-2-methylpropanoyl chloride hydrochloride has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biochemistry: Utilized in the modification of peptides and proteins for research purposes
Mechanism of Action
The mechanism of action of 2-amino-2-methylpropanoyl chloride hydrochloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical reactions to modify or synthesize new compounds. The amino group can also participate in reactions, adding to the versatility of this compound .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropanoic acid: The parent compound from which 2-amino-2-methylpropanoyl chloride hydrochloride is derived.
2-Amino-2-methylpropanoyl chloride: The non-hydrochloride form of the compound.
2-Amino-2-methylpropanamide: A related compound where the acyl chloride group is replaced by an amide group
Uniqueness
This compound is unique due to its dual functionality, possessing both an amino group and an acyl chloride group. This dual reactivity makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of derivatives through various chemical reactions .
Properties
IUPAC Name |
2-amino-2-methylpropanoyl chloride;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO.ClH/c1-4(2,6)3(5)7;/h6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBNSQUKVSQJPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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